

An In-depth Technical Guide to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

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Compound of Interest

Compound Name: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1291564

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a benzyloxy group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This trifunctional arrangement makes it a valuable intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of a variety of target compounds.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **1-(Benzyloxy)-2-fluoro-4-nitrobenzene**.

Chemical Structure and Properties

The chemical structure of **1-(Benzyloxy)-2-fluoro-4-nitrobenzene** is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The IUPAC name for the compound with CAS number 76243-24-8 is **1-(benzyloxy)-2-fluoro-4-nitrobenzene**, also referred to as 4-Benzyloxy-3-fluoro-1-nitrobenzene. It is important to distinguish it from its isomer, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3).^[2]

The presence of the electron-withdrawing nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution, while the benzyloxy group can be cleaved under

certain conditions to yield a phenol, offering further synthetic utility. The fluorine atom, in particular, is a good leaving group in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the adjacent nitro group.

Table 1: Physicochemical Properties of **1-(Benzyloxy)-2-fluoro-4-nitrobenzene**

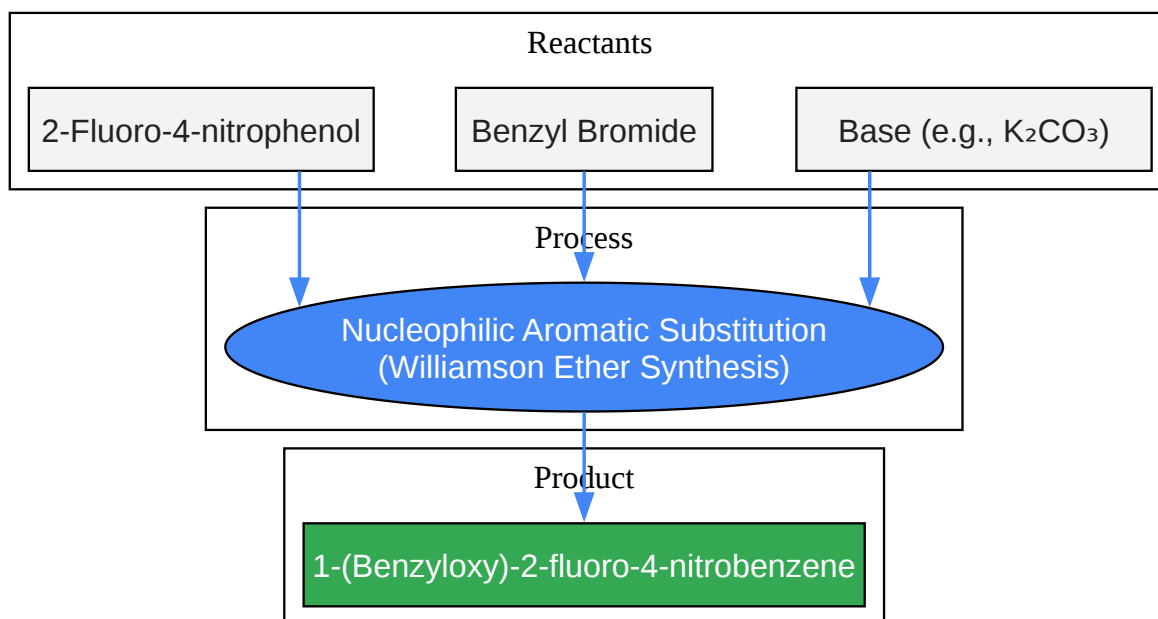
Property	Value	Source
CAS Number	76243-24-8	[1]
Molecular Formula	C ₁₃ H ₁₀ FNO ₃	[1]
Molecular Weight	247.22 g/mol	[1]
Appearance	Yellow solid (at room temperature)	[1]
Boiling Point	395.242 °C at 760 mmHg (Predicted)	[1]
Density	1.3 g/cm ³ (Predicted)	[1]
Flash Point	192.836 °C (Predicted)	[1]

Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

The synthesis of **1-(Benzyloxy)-2-fluoro-4-nitrobenzene** is typically achieved through a nucleophilic aromatic substitution reaction. While a specific detailed experimental protocol for this exact compound is not readily available in publicly accessible literature, a general and plausible synthetic route can be derived from established chemical principles, namely the Williamson ether synthesis adapted for an aromatic substrate.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a suitable fluoronitrophenol with benzyl bromide in the presence of a base. The likely starting material would be 2-fluoro-4-nitrophenol. The phenoxide ion, generated in situ by the base, acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired ether linkage.

Diagram 1: Proposed Synthesis of **1-(Benzyloxy)-2-fluoro-4-nitrobenzene**

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Caption: Proposed synthesis of **1-(Benzyloxy)-2-fluoro-4-nitrobenzene**.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This should be adapted and optimized by researchers based on laboratory conditions and safety assessments.

Materials:

- 2-Fluoro-4-nitrophenol
- Benzyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 2-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1-(benzyloxy)-2-fluoro-4-nitrobenzene**.

Spectroscopic Data (Predicted)

While experimental spectra for **1-(Benzyloxy)-2-fluoro-4-nitrobenzene** are not readily available, the expected spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.

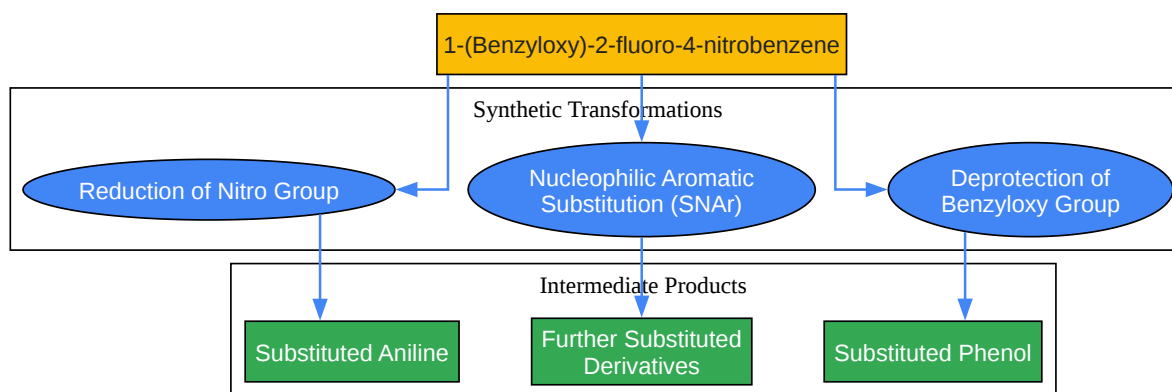
Table 2: Predicted Spectroscopic Data for **1-(Benzyloxy)-2-fluoro-4-nitrobenzene**

Technique	Expected Chemical Shifts / Peaks
¹ H NMR	* δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.
* δ ~7.8-8.2 ppm (m, 3H): Protons on the nitro-substituted aromatic ring.	
* δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH ₂ -).	
¹³ C NMR	* δ ~150-160 ppm: Aromatic carbons attached to oxygen and fluorine.
* δ ~140-150 ppm: Aromatic carbon attached to the nitro group.	
* δ ~125-135 ppm: Aromatic carbons of the benzyl ring.	
* δ ~110-125 ppm: Aromatic carbons of the substituted ring.	
* δ ~70 ppm: Methylene carbon of the benzyloxy group (-OCH ₂ -).	
FT-IR (cm ⁻¹)	* ~3100-3000: Aromatic C-H stretch.
* ~2950-2850: Aliphatic C-H stretch (from -CH ₂ -).	
* ~1590, 1490: Aromatic C=C stretch.	
* ~1520, 1340: Asymmetric and symmetric NO ₂ stretch.	
* ~1250: Aryl-O-CH ₂ stretch (asymmetric).	
* ~1050: Aryl-O-CH ₂ stretch (symmetric).	
* ~1200-1100: C-F stretch.	
Mass Spec.	* [M] ⁺ at m/z = 247.06: Molecular ion peak.
* Fragment at m/z = 91: Benzyl cation [C ₇ H ₇] ⁺ .	

Applications in Research and Development

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as diazotization, acylation, or alkylation. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.

Diagram 2: Synthetic Utility of **1-(Benzyloxy)-2-fluoro-4-nitrobenzene**



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Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with all chemical reagents, **1-(Benzyloxy)-2-fluoro-4-nitrobenzene** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for drug discovery and development professionals. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration and application in innovative synthetic strategies.

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